5-Vinyl-2-norbornene
Overview
Description
5-Vinyl-2-norbornene: is an organic compound that consists of a vinyl group attached to a norbornene ring. It is a colorless liquid and exists as a mixture of endo and exo isomers . This compound is an intermediate in the production of various commercial polymers, including ethylene-propylene-diene monomer (EPDM) rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Vinyl-2-norbornene is typically synthesized via a Diels-Alder reaction between cyclopentadiene and 1,3-butadiene . The reaction is carried out in the presence of a supported catalyst, which often includes a fluoride compound such as sodium fluoride, potassium fluoride, or magnesium fluoride . The reaction conditions usually involve temperatures ranging from 150 to 220 degrees Celsius and the use of a hydrocarbon-based solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves the same Diels-Alder reaction but on a larger scale. The process is optimized to improve conversion rates and yields while enhancing the selectivity of the desired product . The use of supported catalysts and specific reaction conditions helps in achieving high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-2-norbornene undergoes various chemical reactions, including:
Polymerization: It can undergo vinylic addition polymerization using benzylic palladium complexes as precatalysts.
Isomerization: It can be isomerized to 5-ethylidene-2-norbornene.
Hydrogenation: Selective hydrogenation of this compound can produce 2-vinylnorbornane.
Common Reagents and Conditions:
Polymerization: Benzylic palladium complexes, phosphine ligands, and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4) are commonly used.
Isomerization: Base and coordination catalysts are used for the isomerization process.
Hydrogenation: Hydrazine hydrate in an alcohol solution with a copper catalyst is used for selective hydrogenation.
Major Products:
Polymerization: High molecular weight polymers with preserved exocyclic pendant double bonds.
Isomerization: 5-Ethylidene-2-norbornene.
Hydrogenation: 2-Vinylnorbornane.
Scientific Research Applications
Chemistry: 5-Vinyl-2-norbornene is used as a monomer in the synthesis of various polymers, including EPDM rubber . It is also used in the preparation of high molecular weight polymers through vinylic addition polymerization .
Biology and Medicine:
Industry: In the industrial sector, this compound is a key intermediate in the production of EPDM rubber, which is widely used in automotive parts, roofing membranes, and other applications requiring durable and weather-resistant materials .
Mechanism of Action
The mechanism of action of 5-vinyl-2-norbornene primarily involves its ability to undergo polymerization and isomerization reactions. During vinylic addition polymerization, the compound reacts with benzylic palladium complexes, leading to the formation of high molecular weight polymers . The initiation step involves the insertion of this compound into a palladium-hydrogen or palladium-carbon bond, followed by the propagation of the polymer chain .
Comparison with Similar Compounds
5-Ethylidene-2-norbornene: Another norbornene derivative used in the production of EPDM rubber.
2-Vinylnorbornane: A hydrogenated product of 5-vinyl-2-norbornene.
Uniqueness: this compound is unique due to its dual functionality, possessing both a vinyl group and a norbornene ring. This allows it to undergo a variety of chemical reactions, making it a versatile intermediate in polymer chemistry .
Properties
IUPAC Name |
5-ethenylbicyclo[2.2.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-01-4 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |
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DSSTOX Substance ID |
DTXSID6029250 | |
Record name | Vinylnorbornene | |
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Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Record name | Vinylnorbornene | |
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Vapor Pressure |
6.0 [mmHg] | |
Record name | Vinylnorbornene | |
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CAS No. |
3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |
Record name | 5-Vinyl-2-norbornene | |
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Record name | Vinylnorbornene | |
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Record name | 5-Vinylnorborn-2-ene, exo- | |
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Record name | 5-Vinylnorborn-2-ene, endo- | |
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Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |
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Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |
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Record name | 5-Vinyl-2-norbornene | |
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Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Record name | Vinylnorbornene | |
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Record name | 5-vinylnorborn-2-ene | |
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Record name | VINYLNORBORNENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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